Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid is a compound that combines the properties of both tert-butyl-hydroxy-dimethylsilane and 4-methylbenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid typically involves the reaction of tert-butyl-hydroxy-dimethylsilane with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like pyridine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid involves its ability to act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The compound interacts with molecular targets through covalent bonding, forming stable intermediates that can be selectively deprotected under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl-dimethylsilyl chloride: Used as a protecting group for alcohols.
4-methylbenzenesulfonyl chloride: Employed in the synthesis of sulfonamides.
Tert-butyl-dimethylsilyl ether: Commonly used in organic synthesis for protecting hydroxyl groups.
Uniqueness
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid is unique due to its dual functionality, combining the properties of both tert-butyl-hydroxy-dimethylsilane and 4-methylbenzenesulfonic acid. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
89902-45-4 |
---|---|
Molekularformel |
C13H24O4SSi |
Molekulargewicht |
304.48 g/mol |
IUPAC-Name |
tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H16OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)8(4,5)7/h2-5H,1H3,(H,8,9,10);7H,1-5H3 |
InChI-Schlüssel |
TUJWDUORIVAMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.